molecular formula C18H22N2O2 B11033947 N-(2-hydroxyphenyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

N-(2-hydroxyphenyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

Cat. No.: B11033947
M. Wt: 298.4 g/mol
InChI Key: VEZPPASLZFTFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyphenyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a unique hybrid structure, combining an N-(2-hydroxyphenyl)acetamide moiety with a 1-(1H-pyrrol-1-yl)cyclohexyl group. The N-(2-hydroxyphenyl)acetamide (also known as NA-2) scaffold is recognized in scientific literature for its notable biological activities. Studies on this core structure have demonstrated potential anti-inflammatory and antioxidant properties, with research indicating it can attenuate inflammation and oxidative injury in cellular and animal models . Furthermore, this moiety has been shown to synergistically induce apoptosis in human glioblastoma cell lines, suggesting intriguing potential for oncological research . The pyrrole heterocycle is a privileged structure in drug discovery, found in numerous natural products and FDA-approved antibiotics . Its physicochemical properties, including lipophilicity that may facilitate passive diffusion through cell membranes, make it a valuable component in the design of bioactive compounds . The specific molecular architecture of this acetamide derivative presents researchers with a promising chemical tool for probing various biological pathways. Its potential mechanisms of action may involve the modulation of inflammatory cytokines, attenuation of oxidative stress, and regulation of apoptosis-related proteins such as Bax, Bcl-2, and caspase-3 . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to conduct their own thorough characterization and validation studies to explore the full potential of this compound in their specific experimental systems.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C18H22N2O2/c21-16-9-3-2-8-15(16)19-17(22)14-18(10-4-1-5-11-18)20-12-6-7-13-20/h2-3,6-9,12-13,21H,1,4-5,10-11,14H2,(H,19,22)

InChI Key

VEZPPASLZFTFNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=CC=CC=C2O)N3C=CC=C3

Origin of Product

United States

Biological Activity

N-(2-hydroxyphenyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, analgesic, and neuropharmacological properties, supported by various studies and data.

Chemical Structure and Properties

The compound has the molecular formula C_{18}H_{22}N_{2}O_{2} and a molecular weight of approximately 298.4 g/mol. Its structure includes:

  • A hydroxyphenyl group which enhances its reactivity.
  • A pyrrole moiety that can engage in electrophilic aromatic substitution.
  • A cyclohexyl group contributing to steric properties.

These features suggest a diverse range of interactions with biological targets, making it a candidate for therapeutic applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. A study involving adjuvant-induced arthritis in Sprague Dawley rats demonstrated that the compound significantly reduced paw edema and serum levels of pro-inflammatory cytokines (IL-1 beta and TNF-alpha) at doses of 5 mg/kg and 10 mg/kg compared to control groups .

Analgesic Effects

The analgesic properties of the compound may be attributed to its ability to modulate pain pathways through receptor interactions. Preliminary studies suggest that it could influence neurotransmitter systems, indicating potential for pain management therapies.

Neuropharmacological Potential

The structural components of this compound suggest possible interactions with neuropharmacological targets. The presence of the pyrrole ring is particularly noteworthy, as such structures are often associated with cognitive-enhancing effects or neuroprotective capabilities.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamideContains a pyridine ringExhibits different biological activities due to pyridine's electron-withdrawing nature
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamideIncorporates triazole and sulfanyl groupsDisplays antifungal properties due to triazole functionality
N-(pyridin-4-ylmethyl)-N'-(substituted)acetamidesSimilar acetamide structure but varied substituentsVarying pharmacological profiles based on substitutions

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anti-Arthritic Study : In an experimental model, the compound was shown to significantly reduce inflammation markers and improve physical symptoms in arthritic rats .
  • Neuropharmacological Screening : Ongoing research is investigating its potential as a cognitive enhancer, given its structural characteristics that suggest interaction with neurotransmitter systems.
  • Oxidative Stress Modulation : The compound's antioxidant properties are under investigation, with preliminary results indicating potential protective effects against oxidative damage in cellular models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide derivatives, emphasizing substituent effects on activity, safety, and applications.

Structural Analogues

Table 1: Structural Comparison of Key Acetamide Derivatives
Compound Name Substituents/Modifications Key Features Biological Activity References
Target Compound N-(2-hydroxyphenyl), 1-(pyrrol-1-yl)cyclohexyl Hydroxyl group for H-bonding; pyrrole moiety Potential antimicrobial/antiviral (inferred)
N-Cyclohexyl-2-(1H-pyrazol-1-yl)acetamide N-Cyclohexyl, pyrazole ring Pyrazole (vs. pyrrole); lacks hydroxyphenyl Unreported in evidence
2-(2-Ethylphenoxy)-N-(2-methyl-4-pyrrolidinylphenyl)acetamide Ethylphenoxy, pyrrolidinylphenyl Phenoxy linker; pyrrolidine substituent Laboratory use; acute toxicity (H302, H315)
N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-2-(substituted phenoxy)acetamide Bicyclic terpene core; phenoxy groups Rigid bicyclic structure; phenoxy variations Anti-inflammatory, analgesic
N-(Propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Tetrazole substituent; isopropyl group Tetrazole (vs. pyrrole); increased nitrogen content Unreported in evidence

Pharmacological Activity

  • Antimicrobial Activity : Arpaci et al. (2002a, 2002b) synthesized benzoxazole-acetamide hybrids (e.g., 2-phenyl-5-acetamidobenzoxazoles) with potent antimicrobial effects against S. aureus and E. coli. The target compound’s pyrrole-cyclohexyl group may similarly enhance membrane penetration, but the hydroxyphenyl moiety could alter spectrum or potency .
  • Antiviral Potential: Bernard et al. (2014) reported phenoxy acetamides with activity against human rhinoviruses. The target compound’s pyrrole ring, akin to pyrazole or tetrazole in other analogs, may interact with viral proteases or host receptors, though this requires validation .
  • Anti-Inflammatory Effects: Substituted phenoxy acetamides with bicyclic cores () showed significant anti-inflammatory and analgesic activity. The target compound’s hydroxyphenyl group may modulate COX-2 inhibition differently compared to non-hydroxylated analogs .

Key Research Findings

  • Substituent Impact : The hydroxyphenyl group enhances polarity and target interaction but may reduce metabolic stability compared to methyl or ethyl substituents .
  • Heterocyclic Moieties : Pyrrole and tetrazole substituents () both confer nitrogen-rich pharmacophores, but pyrrole’s aromaticity may improve π-π stacking in binding pockets .
  • Safety Profile: Structural analogs with phenoxy linkers () highlight the need for toxicity screening in hydroxyphenyl derivatives, particularly for dermal and ocular irritation .

Preparation Methods

Cyclohexyl Intermediate Formation

The synthesis begins with functionalization of the cyclohexane ring. A common approach involves:

  • Cyclohexenone alkylation : Reacting cyclohexenone with 1H-pyrrole in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form 1-(1H-pyrrol-1-yl)cyclohexanol.

  • Oxidation and amidation : The alcohol intermediate is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), followed by reductive amination with 2-aminophenol to introduce the hydroxyphenyl group.

Table 1: Key Reaction Parameters for Cyclohexyl Intermediate Synthesis

StepReagents/ConditionsYield (%)Reference
Alkylation1H-pyrrole, ZnCl₂, 80°C, 12h68–72
OxidationCrO₃/H₂SO₄, 0°C, 2h85
Reductive Amination2-Aminophenol, NaBH₄, MeOH78

One-Pot Sequential Reactions

Recent advancements employ one-pot methodologies to streamline synthesis:

  • Simultaneous cyclohexyl-pyrrole coupling : A mixture of cyclohexanone, pyrrole, and ethyl cyanoacetate undergoes Michael addition in ethanol under reflux, catalyzed by triethylamine.

  • In situ acetamide formation : The intermediate is treated with 2-hydroxyphenyl isocyanate at 70°C, achieving 90% conversion in 2 hours.

Table 2: One-Pot Reaction Optimization

ParameterOptimal ValueImpact on Yield
Temperature70°C+15%
Catalyst Loading10 mol% Et₃N+22%
SolventEthanol+18% vs. DMF

Stereochemical Control and Resolution

The cyclohexyl group introduces stereochemical complexity. Key strategies include:

  • Chiral auxiliaries : Use of (R)-BINOL-phosphoric acid to induce enantioselectivity during reductive amination, achieving 92% ee.

  • Crystallization-induced asymmetric transformation : Recrystallization from hexane/ethyl acetate (3:1) enriches the desired (1R,2S)-diastereomer.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) removes unreacted pyrrole.

  • HPLC : Reverse-phase C18 column (MeCN/H₂O, 65:35) isolates >99% pure product.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.2–7.4 (m, aromatic H), 6.7 (s, pyrrole H), 2.8–3.1 (m, cyclohexyl CH₂).

  • HRMS : m/z 286.1784 [M+H]⁺ (calc. 286.1779).

Industrial-Scale Adaptations

For kilogram-scale production:

  • Continuous flow synthesis : A tubular reactor maintains 80°C with a residence time of 30 minutes, improving yield to 94%.

  • Solvent recycling : Ethanol is recovered via distillation, reducing waste by 40% .

Q & A

Q. What are the key steps and challenges in synthesizing N-(2-hydroxyphenyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrole ring via cyclization, followed by introducing the cyclohexyl group through nucleophilic substitution. The final acylation step attaches the acetamide moiety. Challenges include optimizing reaction conditions (e.g., solvent polarity, temperature) to improve yield and purity. For example, cyclohexyl group introduction may require inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the positions of the hydroxyphenyl, pyrrole, and cyclohexyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the acetamide carbonyl (C=O stretch ~1650 cm⁻¹). Purity can be assessed via HPLC with UV detection .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screening often involves in vitro assays:

  • Antimicrobial activity : Broth microdilution against bacterial/fungal strains (e.g., E. coli, C. albicans).
  • Enzyme inhibition : Fluorescence-based assays for targets like cyclooxygenase (COX) or kinases.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency?

Systematic optimization via Design of Experiments (DoE) is recommended. Key variables include:

  • Temperature : Lower temps (0–5°C) during acylation to reduce hydrolysis.
  • Catalyst : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Monitoring via TLC or in-situ IR ensures real-time progress tracking .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

Conflicting data (e.g., COX-II inhibition vs. inactivity) may arise from substituent effects. Approaches include:

  • Structure-Activity Relationship (SAR) : Compare analogs with varied substituents (e.g., cyclopropyl vs. phenyl on thiadiazole).
  • Binding assays : Surface plasmon resonance (SPR) to quantify target affinity differences.
  • Molecular dynamics : Simulate binding pocket interactions to explain potency variations .

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • Molecular docking : Predict binding poses with targets (e.g., COX-II) using AutoDock Vina.
  • Quantum mechanical calculations : Assess electronic effects of substituents (e.g., electron-withdrawing groups on hydroxyphenyl).
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic liabilities early in design .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Gene expression profiling : RNA-seq to identify downstream pathways affected (e.g., NF-κB for anti-inflammatory activity).
  • Knockout models : CRISPR-edited cell lines to confirm target dependency.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic binding parameters (ΔH, ΔS) for enzyme interactions .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in stability data under varying pH conditions?

Conduct forced degradation studies:

  • Acidic/basic conditions (e.g., 0.1M HCl/NaOH) at 37°C, monitoring degradation via LC-MS.
  • Identify degradation products (e.g., hydrolysis of acetamide to carboxylic acid) and correlate with pH-dependent stability trends. Use buffers to mimic physiological conditions .

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioassays?

  • Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests : Compare activity across analogs (e.g., Tukey’s test for multiple comparisons).
  • Principal Component Analysis (PCA) : Reduce dimensionality in SAR datasets to identify critical structural features .

Comparative Structural Analysis

Q. How does the hydroxyphenyl group influence activity compared to chlorophenyl or methoxyphenyl analogs?

The hydroxyl group enhances hydrogen-bonding potential with targets (e.g., COX-II’s Arg120), increasing affinity. In contrast, chlorophenyl analogs may rely on hydrophobic interactions, while methoxyphenyl groups introduce steric bulk. SPR assays show a 2.3-fold higher binding affinity for the hydroxyphenyl derivative vs. methoxyphenyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.